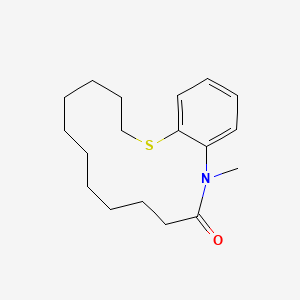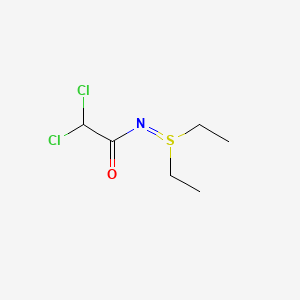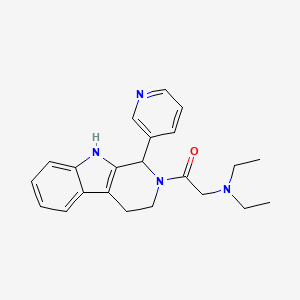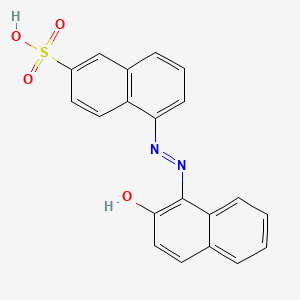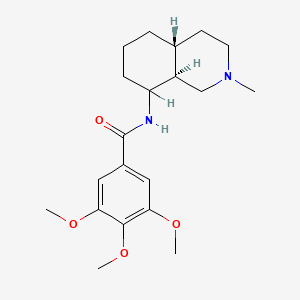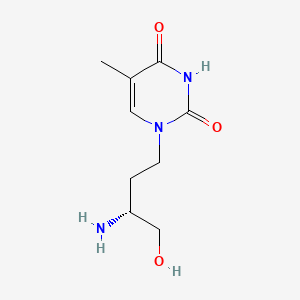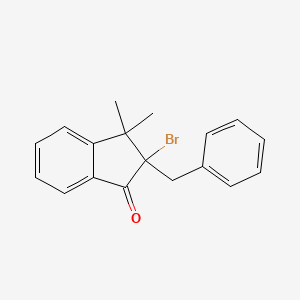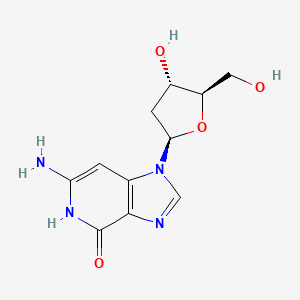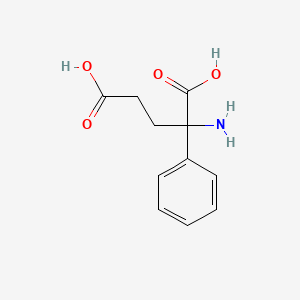
2-Phenylglutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylglutamic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of glutamic acid, where a phenyl group is attached to the second carbon of the glutamic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylglutamic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with diethyl oxalate to form a diester intermediate, which is then hydrolyzed to yield this compound. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium glutamicum can be genetically modified to enhance the production of glutamic acid derivatives, including this compound. The fermentation process is optimized by adjusting the nutrient composition, pH, temperature, and incubation period to achieve high yields .
化学反応の分析
Types of Reactions: 2-Phenylglutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylpyruvic acid, while reduction can produce 2-phenylglutamine .
科学的研究の応用
2-Phenylglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of biodegradable polymers and as a component in drug delivery systems .
作用機序
The mechanism of action of 2-Phenylglutamic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at glutamate receptors, influencing neurotransmission and synaptic plasticity. Additionally, it may modulate the activity of enzymes involved in amino acid metabolism, thereby affecting cellular processes such as energy production and signal transduction .
類似化合物との比較
Phenylacetic acid: A precursor in the synthesis of 2-Phenylglutamic acid.
Glutamic acid: The parent compound from which this compound is derived.
2-Phenylglutaric anhydride: A related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a glutamic acid backbone, which imparts distinct chemical and biological properties. Its ability to interact with glutamate receptors and participate in various metabolic pathways sets it apart from other similar compounds .
特性
CAS番号 |
57746-24-4 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
2-amino-2-phenylpentanedioic acid |
InChI |
InChI=1S/C11H13NO4/c12-11(10(15)16,7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,14)(H,15,16) |
InChIキー |
TVAXADNCKRAXSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



